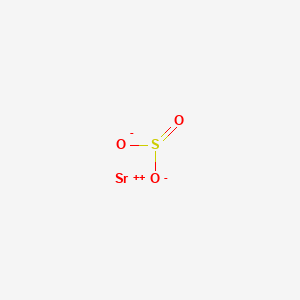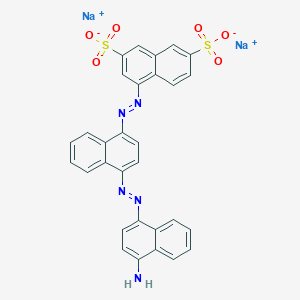
Strontium sulfite
Overview
Description
Strontium sulfite is an inorganic compound with the chemical formula SrSO₃. It is a white solid that is relatively insoluble in water. This compound is primarily used in various industrial applications and has garnered interest in scientific research due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: Strontium sulfite can be synthesized through a precipitation reaction involving strontium chloride and sodium sulfite in an aqueous solution. The reaction is typically carried out at room temperature, and the resulting this compound precipitate is filtered and dried.
Industrial Production Methods: In industrial settings, this compound is produced by reacting strontium hydroxide with sulfur dioxide gas. The reaction is conducted in a controlled environment to ensure the purity of the final product. The chemical equation for this reaction is:
Sr(OH)2+SO2→SrSO3+H2O
Chemical Reactions Analysis
Types of Reactions: Strontium sulfite undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
- this compound can be oxidized to strontium sulfate using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Oxidation: SrSO3+H2O2→SrSO4+H2O
this compound can be reduced to strontium sulfide using reducing agents like hydrogen gas.Reduction: SrSO3+H2→SrS+H2O
this compound can react with acids to form strontium salts and sulfurous acid.Substitution: SrSO3+2HCl→SrCl2+H2SO3
Major Products Formed:
- Strontium sulfate (SrSO₄)
- Strontium sulfide (SrS)
- Strontium chloride (SrCl₂)
Scientific Research Applications
Strontium sulfite has several applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.
Chemistry:
- Used as a precursor for the synthesis of other strontium compounds.
- Employed in analytical chemistry for the detection and quantification of sulfite ions.
Biology and Medicine:
- Investigated for its potential use in drug delivery systems, particularly for targeted delivery of therapeutic agents to cancer cells .
- Studied for its biocompatibility and potential use in bone regeneration and repair.
Industry:
- Utilized in the production of strontium-based pigments and coatings.
- Applied in the manufacturing of ceramics and glass.
Mechanism of Action
The mechanism of action of strontium sulfite in biological systems involves its interaction with cellular components and its ability to release strontium ions. These ions can mimic calcium ions and participate in various cellular processes, including bone mineralization and signaling pathways. Strontium ions can also modulate the activity of osteoblasts and osteoclasts, promoting bone formation and reducing bone resorption .
Comparison with Similar Compounds
Strontium sulfate (SrSO₄): Used in the production of strontium salts and as a pigment.
Strontium carbonate (SrCO₃): Commonly used in the production of strontium ferrites for permanent magnets.
Strontium nitrate (Sr(NO₃)₂): Used in pyrotechnics for producing red flames.
Uniqueness: Strontium sulfite’s ability to undergo oxidation and reduction reactions makes it a versatile compound in chemical synthesis and industrial applications. Its potential use in drug delivery systems and bone regeneration research highlights its significance in scientific research .
Properties
IUPAC Name |
strontium;sulfite | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/H2O3S.Sr/c1-4(2)3;/h(H2,1,2,3);/q;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTBSJEPGLHXIIS-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-]S(=O)[O-].[Sr+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
O3SSr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20884607 | |
| Record name | Sulfurous acid, strontium salt (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20884607 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13451-02-0 | |
| Record name | Sulfurous acid, strontium salt (1:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013451020 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sulfurous acid, strontium salt (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Sulfurous acid, strontium salt (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20884607 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![[(E)-2-cyanoethenyl] acetate](/img/structure/B85132.png)







![5a,5b,11a,11b-Tetrahydrodibenzo[b,h]biphenylene-5,6,11,12-tetrone](/img/structure/B85148.png)


